molecular formula C10H11N3 B2874557 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine CAS No. 1333801-83-4

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine

Cat. No. B2874557
CAS RN: 1333801-83-4
M. Wt: 173.219
InChI Key: GSEPBRWVDFPTMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index .

Scientific Research Applications

Biochemistry: Urease Inhibition

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine: has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical reaction in the nitrogen cycle of microorganisms. Inhibitors of this enzyme have significant applications in treating diseases caused by urease-producing bacteria, such as urinary tract infections and gastric ulcers .

Pharmacology: Antileishmanial and Antimalarial Activities

In pharmacology, derivatives of pyrazole, which include the core structure of 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine, have been synthesized and evaluated for their antileishmanial and antimalarial activities . These compounds have shown promise in inhibiting the growth of parasites responsible for leishmaniasis and malaria, offering potential for new therapeutic agents .

Materials Science: Metal-Organic Frameworks (MOFs)

The compound has been investigated for its role as a linker molecule in the construction of MOFs. MOFs are porous materials with high surface areas, making them useful for gas storage, separation, and catalysis. The ability of the compound to act as a linker is due to its rigid structure and potential for forming strong bonds with metal ions.

Chemical Engineering: Synthesis of Quinolines

In chemical engineering, the compound is utilized in the synthesis of quinolines . Quinolines are aromatic nitrogen compounds with applications ranging from antimalarial drugs to organic light-emitting diodes (OLEDs). The synthesis process involves reactions such as Michael addition and electrophilic aromatic substitution, where the compound serves as a key intermediate .

Environmental Science: Urease Inhibitors for Soil Quality

The application of urease inhibitors, including 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine, can improve soil quality by reducing the loss of nitrogen through ammonia volatilization. This has environmental benefits by decreasing the release of nitrous oxide, a potent greenhouse gas, and improving the efficiency of nitrogen fertilizers .

Agriculture: Pesticide Development

In agriculture, the compound’s derivatives are being explored for their use in developing new pesticides. The structural flexibility of pyrazole allows for the creation of compounds that can target a variety of agricultural pests, potentially leading to more effective and environmentally friendly pest control solutions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is particularly relevant for compounds that have biological activity .

Safety and Hazards

Safety and hazard analysis involves studying the compound’s toxicity, flammability, and environmental impact. This can also include information on safe handling and storage procedures .

properties

IUPAC Name

2-(2-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-4-2-3-5-9(8)13-10(11)6-7-12-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJNKXYOKRTVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1333801-83-4
Record name 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine
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